![molecular formula C12H20N8 B14017979 6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine CAS No. 4700-93-0](/img/structure/B14017979.png)
6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of diaziridine derivatives with triazine compounds under controlled conditions. One common method involves the reaction of diaziridine with tetramethyltriazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(Bis(aziridin-1-yl)methylideneamino)-2-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine
- Aziridine-1-carbaldehyde oximes
Uniqueness
6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of diaziridine and triazine rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
Properties
CAS No. |
4700-93-0 |
|---|---|
Molecular Formula |
C12H20N8 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20N8/c1-17(2)10-13-9(14-11(16-10)18(3)4)15-12(19-5-6-19)20-7-8-20/h5-8H2,1-4H3 |
InChI Key |
JIJAXDCJINBIPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N=C(N2CC2)N3CC3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


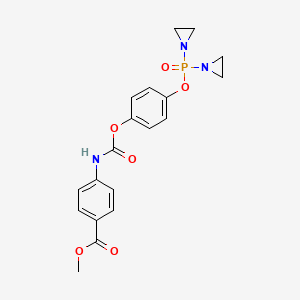
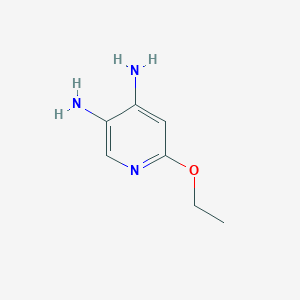
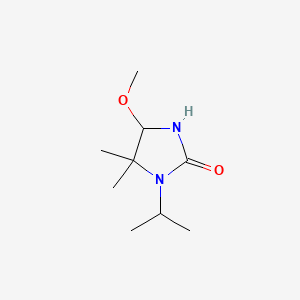
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)

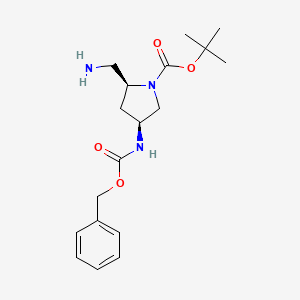
![2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride](/img/structure/B14017939.png)
![Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14017944.png)
![(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14017947.png)
![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)
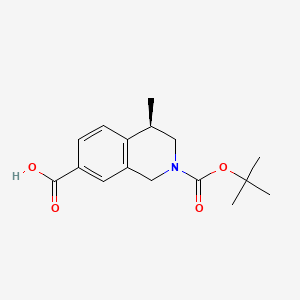

![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
